

A Comparative Guide to the Biological Activities of 2,1,3-Benzoxadiazole Derivatives

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Compound of Interest

Compound Name: 2,1,3-Benzoxadiazole-5-carbaldehyde

Cat. No.: B1272958

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Introduction

The 2,1,3-benzoxadiazole, also known as benzofurazan, is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. While extensive research exists for the broader class of 2,1,3-benzoxadiazole derivatives, specific biological activity screening data for **2,1,3-Benzoxadiazole-5-carbaldehyde** derivatives are not readily available in the current body of scientific literature. This guide, therefore, provides a comparative overview of the reported anticancer, antifungal, and anti-inflammatory activities of various 2,1,3-benzoxadiazole derivatives, offering valuable insights for the design and development of novel therapeutic agents based on this privileged scaffold. The experimental data and methodologies presented herein are compiled from recent studies on derivatives of the core 2,1,3-benzoxadiazole structure.

I. Anticancer Activity

Derivatives of 2,1,3-benzoxadiazole have demonstrated notable cytotoxic effects against various cancer cell lines. A prominent class of these are the 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, which have been investigated as potential anticancer agents.^[1] One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), acts as a suicide inhibitor for glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells and involved in drug resistance.^[1] NBDHEX has been shown to trigger apoptosis in several

human tumor cell lines.[\[1\]](#) The mechanism of action involves the dissociation of the JNK•GSTP1-1 complex.[\[1\]](#)

Recent studies have also explored the use of mesoporous silica nanoparticles (SBA-15) as carriers for nitrobenzofurazan derivatives to enhance their cytotoxic effects. The viability of B16 melanoma cells was significantly reduced upon treatment with these functionalized nanoparticles.

Comparative Cytotoxicity Data of 2,1,3-Benzoxadiazole Derivatives

Derivative Class	Compound	Cell Line	Assay	Endpoint	Result	Reference
Nitrobenzofuran	SBA-NBDH	B16 Melanoma	MTT	% Viability (at 125 µg/mL)	< 70%	[2]
Nitrobenzofuran	SBA-NBDH-PD	B16 Melanoma	MTT	% Viability (at 125 µg/mL)	< 70%	[2]
Nitrobenzofuran	SBA-NBDH	B16 Melanoma	Clonogenic Survival	% Survival (at 125 µg/mL)	< 20%	[2]
Nitrobenzofuran	SBA-NBDH-PD	B16 Melanoma	Clonogenic Survival	% Survival (at 125 µg/mL)	< 20%	[2]

II. Antifungal Activity

A series of benzofurazan derivatives have been synthesized and evaluated for their efficacy against several phytopathogenic fungi.[\[3\]](#) The mycelium growth inhibition method was employed to determine the half-maximal inhibitory concentration (IC50) of these compounds. Notably, N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c][1][3][4]oxadiazol-4-amine (A3) exhibited potent antifungal activity against *Rhizoctonia solani*, with an IC50 value comparable to the commercial fungicide Carbendazim.[\[3\]](#)

Comparative Antifungal Activity of Benzofurazan Derivatives

Compound ID	Fungal Strain	IC50 (µg/mL)	Positive Control (Carbendazim) IC50 (µg/mL)	Reference
A3	Rhizoctonia solani	1.91	1.42	[3]
-	Sclerotinia sclerotiorum	Moderate Inhibition (< 25 µg/mL)	-	[3]

III. Anti-inflammatory Activity

While specific studies on the anti-inflammatory properties of **2,1,3-benzoxadiazole-5-carbaldehyde** derivatives are limited, the broader class of benzofuran derivatives, a structurally related oxygen-containing heterocycle, has shown promise in this area. For instance, benzofuran derivatives bearing an oxadiazole moiety have been screened for anti-inflammatory activity using the carrageenan-induced rat paw edema model, with some compounds showing activity comparable to the standard drug diclofenac sodium.[5] This suggests that the 2,1,3-benzoxadiazole scaffold may also possess anti-inflammatory potential that warrants further investigation.

Experimental Protocols

A. Cytotoxicity and Proliferation Determination (MTT Assay)[2]

The cellular viability and proliferation are quantitatively measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium-salt assay.

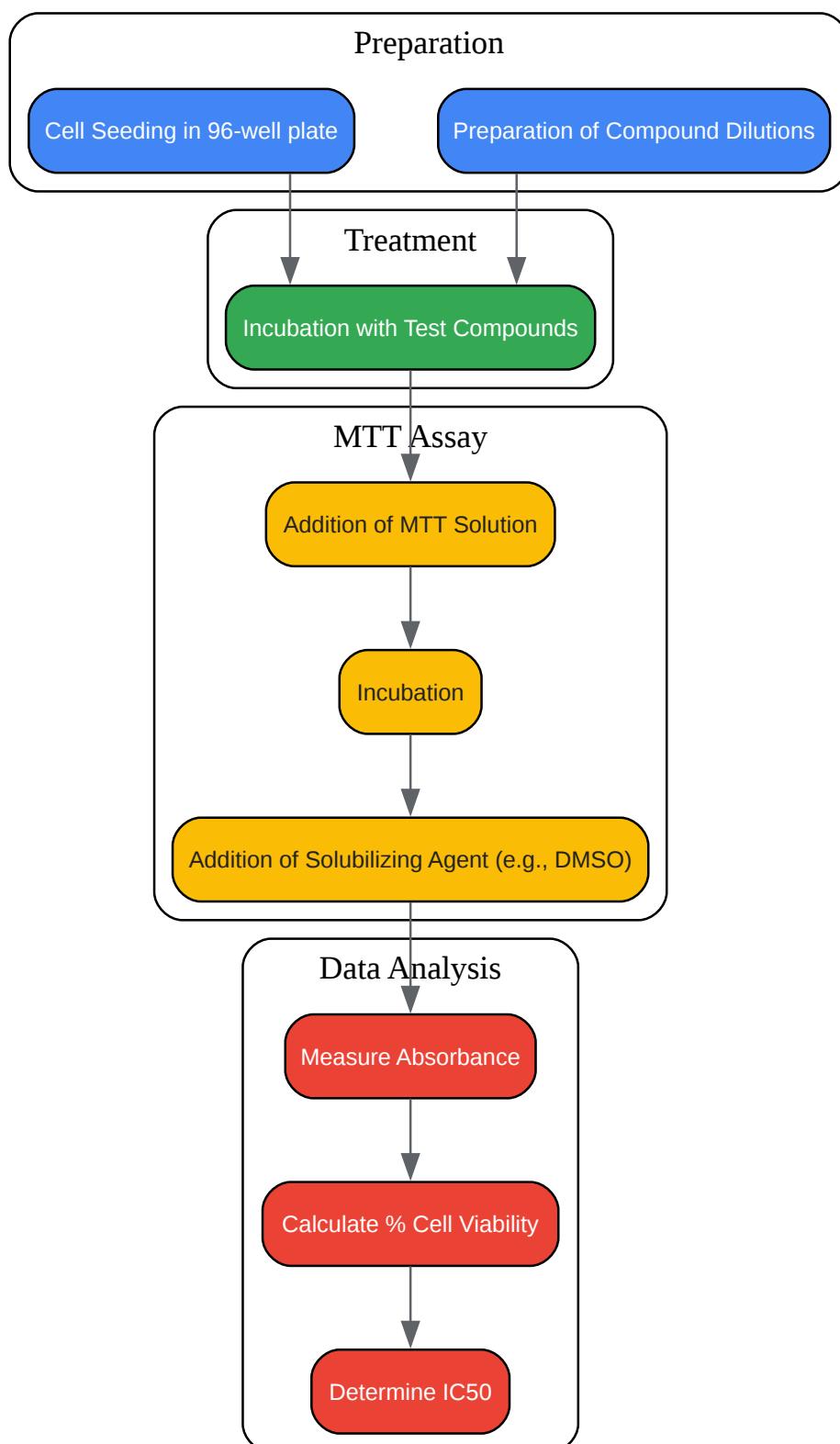
- Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: The culture medium is replaced with fresh medium containing 10% MTT solution (5 mg/mL in PBS). The plates are then incubated for 3 hours under standard conditions.
- Formazan Solubilization: The supernatant is removed, and DMSO is added to each well to solubilize the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.

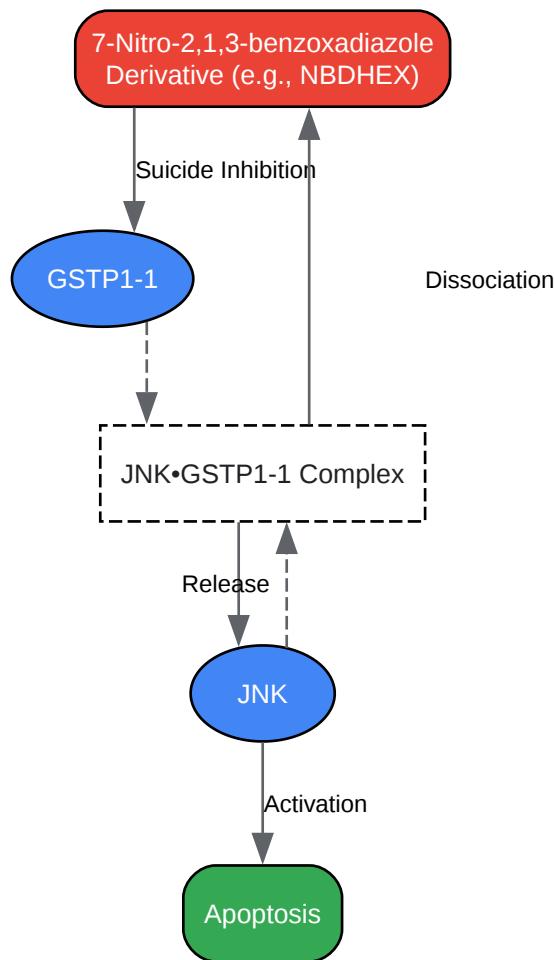
B. Antifungal Mycelium Growth Inhibition Assay[3]

- Preparation of Media: Potato dextrose agar (PDA) medium is prepared and autoclaved.
- Compound Incorporation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various concentrations.
- Inoculation: A mycelial disc of the test fungus is placed at the center of each agar plate.
- Incubation: The plates are incubated at a suitable temperature (e.g., 25 °C) until the mycelial growth in the control plate reaches the edge.
- Measurement and Calculation: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The IC₅₀ value is then determined.

Visualizations

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Caption: Workflow for assessing cytotoxicity using the MTT assay.

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Caption: Proposed mechanism of apoptosis induction by NBD derivatives.

Conclusion

The 2,1,3-benzoxadiazole scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. While the biological activities of **2,1,3-Benzoxadiazole-5-carbaldehyde** derivatives remain to be elucidated, the data presented for related benzofuran derivatives highlight the significant potential of this heterocyclic system. Further synthesis and screening of a broader range of derivatives, including those with the 5-carbaldehyde functionality, are warranted to fully explore their therapeutic utility and to establish clear structure-activity relationships. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future investigations.

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